![molecular formula C19H21N3O2S B2406688 (2,6-dimethylmorpholino)(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)methanone CAS No. 512839-99-5](/img/structure/B2406688.png)
(2,6-dimethylmorpholino)(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)methanone
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Overview
Description
The compound contains a morpholine ring, which is a common feature in many pharmaceuticals, and a thieno[2,3-c]pyrazole moiety, which is a heterocyclic compound containing a thiophene and a pyrazole ring fused together .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These techniques would provide information about the connectivity of the atoms, the presence of functional groups, and the 3D arrangement of the atoms .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich thiophene ring and the nitrogen atoms in the pyrazole ring. These sites could potentially undergo reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Properties such as solubility, melting point, and boiling point could be predicted using computational chemistry tools .Scientific Research Applications
Antioxidant Activity
The synthesized compound has been investigated for its antioxidant potential. Antioxidants play a crucial role in neutralizing harmful free radicals, which can cause oxidative damage to cells and tissues. By scavenging these radicals, antioxidants contribute to overall health and may help prevent diseases associated with oxidative stress .
Water Solubility Enhancement
Compound 2 demonstrates significantly improved water solubility compared to its precursor, curcumin pyrazole. Enhanced solubility is essential for drug bioavailability, as it affects absorption and distribution within the body. Researchers have explored this property to enhance the therapeutic efficacy of the compound .
Anti-Inflammatory Properties
Given the stability of curcuminoids bearing a pyrazole ring, this compound may exhibit anti-inflammatory effects. Inflammation is implicated in various diseases, and compounds with anti-inflammatory activity are of interest for drug development .
Anti-Malarial Potential
Some curcuminoids with pyrazole rings have shown promise as anti-malarial agents. Investigating whether compound 2 shares this property could contribute to combating malaria, a global health concern .
Anti-Proliferative Effects
The compound’s potential as an anti-proliferative agent warrants further exploration. Inhibiting cell proliferation is crucial in cancer therapy, and novel compounds like this one may offer alternative treatment options .
Antiviral Activity
Considering the stability of curcuminoids, researchers have explored their antiviral properties. Investigating whether compound 2 exhibits antiviral effects could contribute to the development of new antiviral drugs .
Platelet Inhibition
Platelet inhibitors play a role in preventing blood clot formation. Exploring whether compound 2 affects platelet function could have implications for cardiovascular health .
Nitric Oxide Synthase (NOS) Inhibition
Nitric oxide synthase inhibitors modulate nitric oxide production, which affects blood vessel dilation and neurotransmission. Investigating whether compound 2 inhibits NOS could provide insights into its pharmacological effects .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-(3-methyl-1-phenylthieno[2,3-c]pyrazol-5-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-12-10-21(11-13(2)24-12)18(23)17-9-16-14(3)20-22(19(16)25-17)15-7-5-4-6-8-15/h4-9,12-13H,10-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQUFGTOPMOXKMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC3=C(S2)N(N=C3C)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-dimethylmorpholino)(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)methanone |
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